Stereochemical Identity vs. Enantiomer
The target compound's isomeric SMILES `C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O` explicitly defines the (2S,3aS,6aS) configuration . This distinguishes it from its enantiomer, (2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is also indexed under the same CAS 128900-19-6 in some vendor catalogs despite being a distinct stereochemical entity . The PDB chemical component dictionary entry (ID: XBG) assigns the specific SMILES to the (2S,3aS,6aS) form, confirming the industrial standard for pharmaceutical applications [1].
| Evidence Dimension | Isomeric SMILES specification |
|---|---|
| Target Compound Data | C1C[C@H]2C[C@H](N[C@H]2C1)C(=O)O |
| Comparator Or Baseline | (2R,3aR,6aR) enantiomer: C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O (implied inverse chirality at all three centers) |
| Quantified Difference | Enantiomeric relationship (mirror image) |
| Conditions | Structural database analysis (PDB, PubChem) |
Why This Matters
Procurement must verify the specific enantiomer, as the wrong optical isomer will produce a diastereomer rather than the desired ramipril precursor, rendering the material useless for pharmaceutical intermediate applications.
- [1] Protein Data Bank Japan. ChemComp-XBG: (2S,3AS,6AS)-OCTAHYDROCYCLOPENTA[B]PYRROLE-2-CARBOXYLIC-ACID. PDBj, 2010. View Source
